

Infrared (IR) spectrum of 3-Oxabicyclo[3.3.1]nonane-2,4-dione

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Compound of Interest

Compound Name: 3-Oxabicyclo[3.3.1]nonane-2,4-dione

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An in-depth technical guide to the Infrared (IR) spectrum of **3-Oxabicyclo[3.3.1]nonane-2,4-dione**, designed for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of the molecule's vibrational spectroscopy, offering insights into its structural characterization.

Introduction

3-Oxabicyclo[3.3.1]nonane-2,4-dione, with the CAS Number 4355-31-1, is a saturated bicyclic anhydride.^{[1][2][3]} Its rigid, strained ring structure and the presence of the anhydride functional group give rise to a characteristic infrared (IR) spectrum that is instrumental for its identification and for understanding its chemical properties. The bicyclo[3.3.1]nonane framework is a key structural feature in numerous natural products and medicinally relevant compounds, making the spectroscopic analysis of its derivatives, such as this dione, particularly significant.^{[4][5]}

This guide will delve into the theoretical and practical aspects of the IR spectrum of **3-Oxabicyclo[3.3.1]nonane-2,4-dione**, providing a comprehensive interpretation of its key absorption bands.

The Anhydride Functional Group and its Vibrational Modes

The defining feature of **3-Oxabicyclo[3.3.1]nonane-2,4-dione** is the cyclic anhydride group. Anhydrides are characterized by the presence of two carbonyl (C=O) groups connected by an oxygen atom.^[6] This arrangement leads to two distinct C=O stretching vibrations due to symmetric and asymmetric stretching modes.^[7]

For saturated cyclic anhydrides, these two carbonyl stretching peaks typically appear in the following regions:

- Asymmetric C=O stretch: 1870–1845 cm⁻¹
- Symmetric C=O stretch: 1800–1775 cm⁻¹^[6]

In cyclic anhydrides, the lower frequency (symmetric) stretching band is generally more intense than the higher frequency (asymmetric) band.^{[8][9]} This is a key distinguishing feature compared to acyclic anhydrides where the opposite is often true.

Another important vibrational mode for anhydrides is the C-O stretching vibration, which is typically found in the range of 1300 to 1000 cm⁻¹.^[6]

Influence of the Bicyclic Ring System

The bicyclo[3.3.1]nonane skeleton imposes significant conformational constraints on the molecule. Ring strain in cyclic ketones is known to shift the carbonyl stretching frequency to higher wavenumbers.^{[10][11]} This is due to the coupling between the C=O stretching and the C-C(=O) single bond vibrations, where a decrease in the C-C(=O) angle leads to an increase in the C=O stretching frequency.^[12]

In the case of **3-Oxabicyclo[3.3.1]nonane-2,4-dione**, the rigid bicyclic structure is expected to influence the precise positions of the carbonyl bands, likely shifting them towards the higher end of the typical range for saturated cyclic anhydrides.

Predicted Infrared Spectrum of 3-Oxabicyclo[3.3.1]nonane-2,4-dione

Based on the principles discussed above, the IR spectrum of **3-Oxabicyclo[3.3.1]nonane-2,4-dione** is predicted to exhibit the following key absorption bands:

| Vibrational Mode | **Expected Wavenumber (cm ⁻¹) ** | Intensity | Notes |
|-------------------------|--|---------------|---|
| Asymmetric C=O Stretch | 1850 - 1870 | Strong | Higher frequency due to the bicyclic ring strain. |
| Symmetric C=O Stretch | 1780 - 1800 | Very Strong | The more intense of the two carbonyl bands. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Characteristic of the cyclohexane rings. |
| C-O Stretch | 1000 - 1300 | Strong, Broad | Associated with the anhydride C-O-C linkage. |
| C-C Stretch | 880 - 960 | Medium | Arising from the bicyclic framework. ^[6] |

Experimental Protocol for Infrared Spectroscopy

Acquiring a high-quality IR spectrum is crucial for accurate analysis. The following is a generalized protocol for obtaining the IR spectrum of **3-Oxabicyclo[3.3.1]nonane-2,4-dione** using an FTIR spectrometer.

Instrumentation:

- Fourier Transform Infrared (FTIR) Spectrometer with a diamond Attenuated Total Reflectance (ATR) accessory or KBr press.

Sample Preparation:

- ATR Method (Preferred):
 - Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

- Place a small amount of the solid **3-Oxabicyclo[3.3.1]nonane-2,4-dione** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- KBr Pellet Method:
 - Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
 - Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

- Place the prepared sample (ATR or KBr pellet) in the spectrometer's sample compartment.
- Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Process the spectrum by performing a background subtraction and, if necessary, baseline correction.

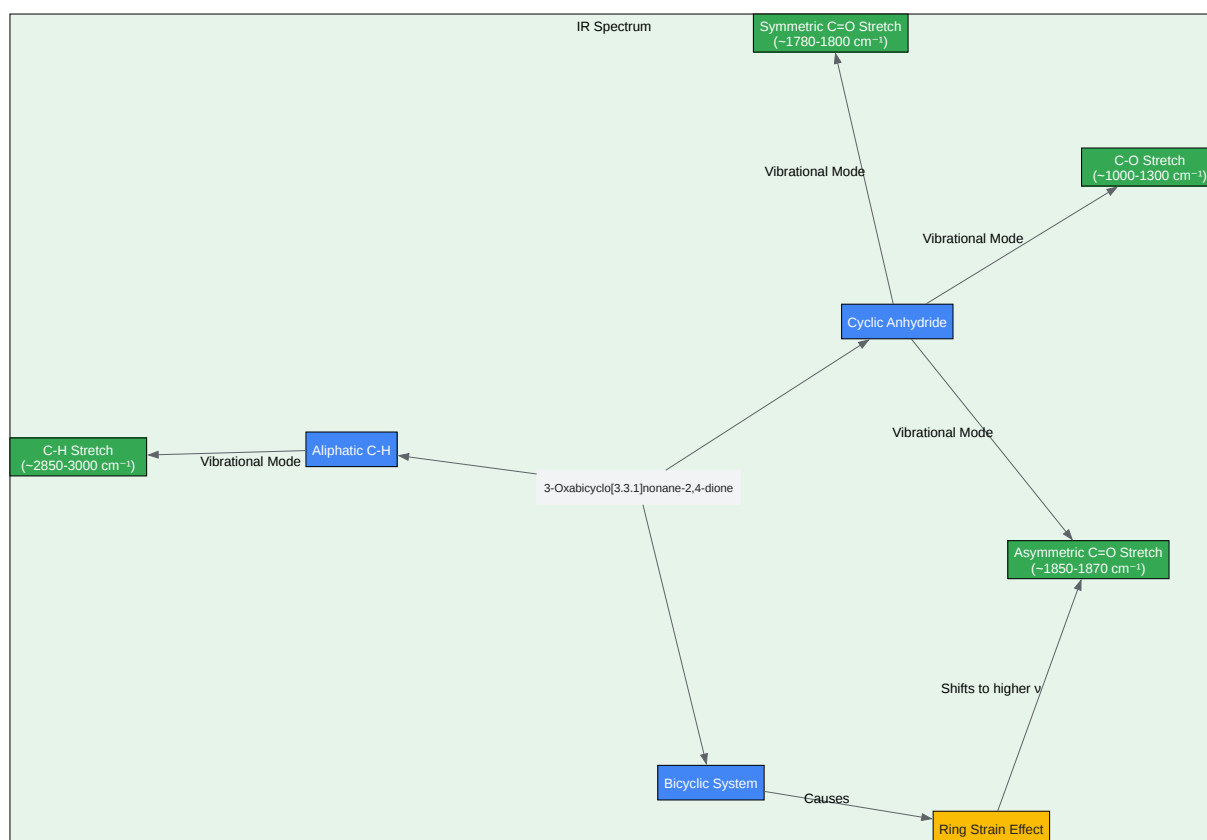
Data Interpretation and Validation

The obtained spectrum should be compared with the predicted absorption bands. The presence of two strong carbonyl peaks in the $1780\text{--}1870\text{ cm}^{-1}$ region, with the lower frequency band being more intense, is a strong indicator of the cyclic anhydride functionality. The C-H and C-O stretching bands should also be present in their expected regions.

For validation, the experimental spectrum can be compared to reference spectra from spectral databases, if available. It is also important to consider potential impurities. For instance, the presence of a broad absorption band around $3300\text{--}3500\text{ cm}^{-1}$ could indicate the presence of water, which may have hydrolyzed some of the anhydride to the corresponding dicarboxylic acid.^[7]

Logical Relationships in Spectral Interpretation

The following diagram illustrates the relationship between the molecular structure of **3-Oxabicyclo[3.3.1]nonane-2,4-dione** and its key IR spectral features.



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Caption: Relationship between the structure of **3-Oxabicyclo[3.3.1]nonane-2,4-dione** and its IR spectrum.

Conclusion

The infrared spectrum of **3-Oxabicyclo[3.3.1]nonane-2,4-dione** is a powerful tool for its structural elucidation. The characteristic dual carbonyl absorptions of the cyclic anhydride, influenced by the strain of the bicyclic system, provide a unique spectral fingerprint. A thorough understanding of these vibrational modes, coupled with proper experimental technique, allows for the confident identification and characterization of this important bicyclic compound.

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